molecular formula C10H11N B1341951 6-ethyl-1H-indole CAS No. 4765-24-6

6-ethyl-1H-indole

Cat. No. B1341951
Key on ui cas rn: 4765-24-6
M. Wt: 145.2 g/mol
InChI Key: NLAHUZMFMIIFDE-UHFFFAOYSA-N
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Patent
US05952355

Procedure details

Phosphorus oxychloride (3.82 g) was added to N,N-dimethylformamide (20 ml), and the mixture was stirred at room temperature for 10 minutes. A solution of 6-ethylindole [Journal of the Chemical Society (J. Chem. Soc.), 7165 (1965)] in N,N-dimethylformamide (6 ml) was added to the reaction solution, and the mixture was stirred at room temperature for one hour. Ice (20 g) and then a 5N aqueous solution of sodium hydroxide (34 ml) were added to the reaction solution, and the mixture was heated under reflux for one hour. The reaction solution was ice-cooled, and the precipitated crystals were collected by filtration to give 6-ethylindole-3-carboxaldehyde (2.76 g).
Quantity
3.82 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
6 mL
Type
reactant
Reaction Step Two
[Compound]
Name
Ice
Quantity
20 g
Type
reactant
Reaction Step Three
[Compound]
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
34 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
P(Cl)(Cl)(Cl)=O.[CH2:6]([C:8]1[CH:16]=[C:15]2[C:11]([CH:12]=[CH:13][NH:14]2)=[CH:10][CH:9]=1)[CH3:7].[OH-].[Na+].CN(C)[CH:21]=[O:22]>>[CH2:6]([C:8]1[CH:16]=[C:15]2[C:11]([C:12]([CH:21]=[O:22])=[CH:13][NH:14]2)=[CH:10][CH:9]=1)[CH3:7] |f:2.3|

Inputs

Step One
Name
Quantity
3.82 g
Type
reactant
Smiles
P(=O)(Cl)(Cl)Cl
Name
Quantity
20 mL
Type
reactant
Smiles
CN(C=O)C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)C1=CC=C2C=CNC2=C1
Name
Quantity
6 mL
Type
reactant
Smiles
CN(C=O)C
Step Three
Name
Ice
Quantity
20 g
Type
reactant
Smiles
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
34 mL
Type
reactant
Smiles
[OH-].[Na+]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture was stirred at room temperature for 10 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
the mixture was stirred at room temperature for one hour
Duration
1 h
TEMPERATURE
Type
TEMPERATURE
Details
the mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for one hour
Duration
1 h
TEMPERATURE
Type
TEMPERATURE
Details
cooled
FILTRATION
Type
FILTRATION
Details
the precipitated crystals were collected by filtration

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
product
Smiles
C(C)C1=CC=C2C(=CNC2=C1)C=O
Measurements
Type Value Analysis
AMOUNT: MASS 2.76 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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